Cas no 1396709-69-5 (N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide structure
1396709-69-5 structure
Product Name:N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide
CAS No:1396709-69-5
MF:C12H17N3O4S
MW:299.346081495285
CID:6349124
PubChem ID:71781614
Update Time:2025-05-19

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide
    • AKOS024523413
    • 1396709-69-5
    • N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
    • VU0524687-1
    • N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
    • N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
    • F5857-0930
    • Inchi: 1S/C12H17N3O4S/c1-8-12(9(2)19-14-8)20(17,18)13-7-11(16)10-5-4-6-15(10)3/h4-6,11,13,16H,7H2,1-3H3
    • InChI Key: QEMYLDLXGCRPLV-UHFFFAOYSA-N
    • SMILES: S(C1C(C)=NOC=1C)(NCC(C1=CC=CN1C)O)(=O)=O

Computed Properties

  • Exact Mass: 299.09397721g/mol
  • Monoisotopic Mass: 299.09397721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 106Ų

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F5857-0930-2μmol
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
1396709-69-5
2μmol
$85.5 2023-09-09
Life Chemicals
F5857-0930-1mg
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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F5857-0930-2mg
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
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Additional information on N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Research Briefing on N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 1396709-69-5)

In recent years, the compound N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 1396709-69-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, paving the way for its potential development as a novel therapeutic agent.

The primary objective of current research on this compound is to explore its biological activity and therapeutic potential. Recent investigations have revealed that N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. For instance, studies have demonstrated its ability to modulate key signaling molecules such as NF-κB and STAT3, which are critical in the regulation of immune responses and cancer progression. These findings suggest that the compound could be a valuable candidate for the treatment of inflammatory diseases and certain types of cancer.

Methodologically, researchers have employed a combination of in vitro and in vivo approaches to evaluate the compound's efficacy and safety. High-throughput screening assays have been utilized to assess its binding affinity and inhibitory potency against target enzymes. Additionally, pharmacokinetic studies have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into the compound's bioavailability and potential for further development. Notably, the compound has shown favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are essential for its therapeutic application.

One of the most significant findings from recent research is the compound's ability to selectively inhibit specific isoforms of carbonic anhydrase (CA), a family of enzymes implicated in various pathological conditions, including glaucoma, epilepsy, and cancer. The sulfonamide moiety of the compound plays a crucial role in its binding to the active site of CA, thereby inhibiting its catalytic activity. This selective inhibition has been demonstrated in both enzymatic assays and cell-based models, highlighting the compound's potential as a targeted therapy. Furthermore, structural-activity relationship (SAR) studies have identified key modifications that can enhance its potency and selectivity, providing a foundation for the design of next-generation derivatives.

In conclusion, the latest research on N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 1396709-69-5) underscores its potential as a versatile therapeutic agent with applications in inflammation, oncology, and other disease areas. The compound's unique structural features, combined with its potent and selective biological activity, make it a promising candidate for further development. Future studies should focus on advancing its preclinical evaluation, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in clinical settings. As the field of chemical biology continues to evolve, this compound represents a valuable addition to the growing arsenal of targeted therapies.

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